2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route starts with the condensation of a suitable aldehyde with a diamine, followed by cyclization and oxidation steps . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions . The pathways affected by this compound depend on the specific biological context and the targets involved .
Comparison with Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile can be compared with other pteridine derivatives, such as:
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-7-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
7,8-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carboxaldehyde:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
CAS No. |
80172-39-0 |
---|---|
Molecular Formula |
C11H5N5O2 |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
2,4-dioxo-1H-benzo[g]pteridine-8-carbonitrile |
InChI |
InChI=1S/C11H5N5O2/c12-4-5-1-2-6-7(3-5)14-9-8(13-6)10(17)16-11(18)15-9/h1-3H,(H2,14,15,16,17,18) |
InChI Key |
IVEZWEYXGZXWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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